molecular formula C9H7F3O2 B1348515 Methyl 3-(trifluoromethyl)benzoate CAS No. 2557-13-3

Methyl 3-(trifluoromethyl)benzoate

Cat. No. B1348515
CAS RN: 2557-13-3
M. Wt: 204.15 g/mol
InChI Key: QQHNNQCWKYFNAC-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 . It is a clear liquid at room temperature .


Synthesis Analysis

The synthesis of Methyl 3-(trifluoromethyl)benzoate involves several steps . The starting raw material is m-methyl benzoyl formyl chloride (IV). This is chlorinated to obtain a trichloromethyl Benzoyl chloride (II). This is then reacted with anhydrous hydrogen fluoride to obtain m-trifluoromethyl benzoyl fluoride (III). Finally, this is reacted with methyl alcohol in the presence of an acid binding agent to obtain the target product, Methyl 3-(trifluoromethyl)benzoate (I), under back flow reaction .


Molecular Structure Analysis

The molecular structure of Methyl 3-(trifluoromethyl)benzoate consists of a benzene ring substituted with a trifluoromethyl group at the 3-position and a methyl ester group .


Physical And Chemical Properties Analysis

Methyl 3-(trifluoromethyl)benzoate is a clear liquid at room temperature . It has a boiling point of 198°C and a flash point of 40°C . The specific gravity of the compound is 1.30 at 20°C . The refractive index is 1.45 .

Scientific Research Applications

Synthesis of Pharmaceutical and Functional Materials

Methyl 3-(trifluoromethyl)benzoate has been utilized in the synthesis of ortho-trifluoromethoxylated aniline derivatives. These derivatives are crucial in the development of new pharmaceuticals, agrochemicals, and functional materials due to their pharmacological and biological properties. A specific method involves using Togni reagent II for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a compound that serves as a versatile building block in chemical synthesis (Feng & Ngai, 2016).

Hydrolysis and Saponification Studies

Studies on the hydrolysis and saponification of methyl benzoates, including methyl 3-(trifluoromethyl)benzoate, have been conducted. These studies are significant in understanding the chemical behavior of these compounds under different conditions, such as in water or alkaline solutions at high temperatures. Such insights are valuable in green chemistry applications and in the development of new chemical processes (Alemán, Boix, & Poliakoff, 1999).

Catalysis and Chemical Transformations

The compound has been used in catalyzed reactions like the Friedel–Crafts acylation of aromatics. Trifluoromethanesulfonic acid, for example, can activate methyl benzoate, leading to the formation of benzophenone derivatives. This shows its role in novel catalytic processes for synthesizing complex organic molecules (Hwang, Prakash, & Olah, 2000).

Material Science and Supramolecular Chemistry

In material science, methyl 3-(trifluoromethyl)benzoate derivatives have been explored for their potential in creating new materials. For instance, derivatives of this compound have been used in the rational design of spherical supramolecular dendrimers, which are self-organized in novel thermotropic cubic liquid-crystalline phases. Such applicationsare pivotal for advancing materials science, particularly in the development of liquid-crystalline materials with unique properties (Balagurusamy, Ungar, Percec, & Johansson, 1997).

Environmental and Biochemical Studies

Methyl 3-(trifluoromethyl)benzoate has been examined in environmental and biochemical contexts as well. For example, studies on bacterial metabolism of fluorinated aromatic compounds, including 3-trifluoromethyl benzoate, have been conducted. These studies are significant for understanding the biodegradation of fluorinated compounds, which are often challenging to decompose due to their chemical stability (Engesser, Cain, & Knackmuss, 2004).

Analytical Chemistry and Spectroscopy

In analytical chemistry, methyl 3-(trifluoromethyl)benzoate and its derivatives have been subjects of study in vibrational spectroscopy. These studies help in understanding the molecular structure and dynamics of such compounds, which is crucial for the development of new analytical methods and technologies (Maiti, 2014).

Safety And Hazards

Methyl 3-(trifluoromethyl)benzoate is classified as a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

methyl 3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7F3O2/c1-14-8(13)6-3-2-4-7(5-6)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHNNQCWKYFNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334282
Record name Methyl 3-(trifluoromethyl)benzoate
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Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(trifluoromethyl)benzoate

CAS RN

2557-13-3
Record name Benzoic acid, 3-(trifluoromethyl)-, methyl ester
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Record name Methyl 3-(trifluoromethyl)benzoate
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Record name Benzoic acid, 3-(trifluoromethyl)-, methyl ester
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Record name Methyl 3-(trifluoromethyl)benzoate
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Record name Benzoic acid, 3-(trifluoromethyl)-, methyl ester
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Record name METHYL 3-(TRIFLUOROMETHYL)BENZOATE
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Synthesis routes and methods I

Procedure details

An excess solution of diazomethane in ether was added to an ice-cooled and stirred solution of m-trifluoromethylbenzoic acid (8.0 g, 42.1 mmol) in 50 ml of ether. After concentration, the residue was distilled under reduced pressure to give a colorless transparent oil of methyl m-trifluoromethylbenzoate (8.4 g, 41.2 mmol, yield 97.8%, b.p. 76°-78° C./12 mmHg), which was assigned the structure by the following data:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-(trifluoromethyl)benzoic acid (5 g, 26.30 mmol, 1.00 equiv) in methanol (25 mL) was added dropwise thionyl chloride (9.39 g, 78.93 mmol, 3.00 equiv) and the resulting solution was stirred for 2 h at 75° C. in an oil bath. The mixture was concentrated under vacuum, diluted with 100 mL of ethyl acetate and then washed with 2×30 mL of sodium carbonate and 2×30 mL of brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under vacuum to yield 4.6 g (86%) of methyl 3-(trifluoromethyl)benzoate as yellow oil
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.39 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
PJ Graham - 1947 - search.proquest.com
Electronegative groups on aromatic nuclei are known to decrease the general reactivity of the aromatic ring, and to direct incoming groups toward the meta position. The effect of electro …
Number of citations: 2 search.proquest.com
B van der Wildt, M Nezam, EJM Kooijman… - Bioorganic & Medicinal …, 2021 - Elsevier
Pharmacological targeting of tumor associated macrophages and microglia in the tumor microenvironment is a novel therapeutic strategy in the treatment of glioblastoma multiforme. As …
Number of citations: 7 www.sciencedirect.com
BI Usachev - Journal of Fluorine Chemistry, 2015 - Elsevier
This review describes synthetic methods for the preparation of such advanced conjugated cyclic dienes and electrophiles as 6-CF 3 -2-pyrones (6-(trifluoromethyl)-2H-pyran-2-ones), …
Number of citations: 28 www.sciencedirect.com
Z Wang, X Chen, B Liu, Q Liu, GA Solan… - Catalysis Science & …, 2017 - pubs.rsc.org
A catalyst loading of between 0.001–0.05 mol% of the PNN-bearing ruthenium(II) complex [fac-PNN]RuH(PPh3)(CO) (PNN = 8-(2-diphenylphosphinoethyl)amidotrihydroquinoline), in …
Number of citations: 33 pubs.rsc.org
M Zhang, J Chen, S Huang, B Xu, J Lin, W Su - Chem Catalysis, 2022 - cell.com
The importance of trifluoromethyl (CF 3 ) group-containing compounds in pharmaceuticals, agrochemicals, and materials has spurred tremendous efforts devoted to the development of …
Number of citations: 3 www.cell.com
S Bátori, G Hajós, P Sándor… - The Journal of Organic …, 1989 - ACS Publications
N-Aminopyridinium salts bearing ester, aroyl, and cyano functions in position 2 as well as their differently annelated benzologues were reacted with hydroxide ionand alkoxides. In the …
Number of citations: 20 pubs.acs.org
P Wang, P Verma, G Xia, J Shi, JX Qiao, S Tao… - Nature, 2017 - nature.com
The directed activation of carbon–hydrogen bonds (C–H) is important in the development of synthetically useful reactions, owing to the proximity-induced reactivity and selectivity that is …
Number of citations: 312 www.nature.com
Y Gu, Z Zhang, YE Wang, Z Dai, Y Yuan… - The Journal of …, 2021 - ACS Publications
Chemoselective deprotonative functionalization of benzylic C–H bonds is challenging, because the arene ring contains multiple aromatic C(sp 2 )–H bonds, which can be competitively …
Number of citations: 19 pubs.acs.org
YF Cao, LJ Li, M Liu, H Xu, HX Dai - The Journal of Organic …, 2020 - ACS Publications
Here, we report O-methyl S-aryl thiocarbonates as a versatile esterification reagent for palladium-catalyzed methoxycarbonylation of arylboronic acid in the presence of copper(I) …
Number of citations: 9 pubs.acs.org
HJ Kim, JW Park, S Seo, KH Cho, MM Alanazi… - International Journal of …, 2023 - mdpi.com
The emergence of cancer resistance to targeted therapy represents a significant challenge in cancer treatment. Therefore, identifying new anticancer candidates, particularly those …
Number of citations: 2 www.mdpi.com

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